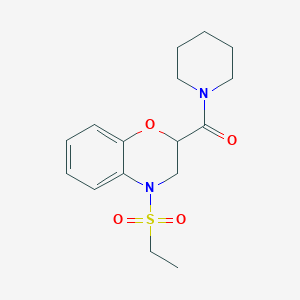
2-butyryl-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives, including compounds closely related to 2-butyryl-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide, typically involves reactions of isothiocyanates with hydrazines in the presence of suitable solvents and catalysts. For example, N-(3-Chlorophenyl)hydrazinecarbothioamide was prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol, showcasing a general method for synthesizing hydrazinecarbothioamide derivatives (Ramadan, 2019).
Molecular Structure Analysis
Molecular structure analysis of hydrazinecarbothioamide compounds is typically conducted using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the crystal lattice and the geometry of the molecule. For instance, the crystal structure of a closely related compound was analyzed, revealing important insights into its geometric and electronic structure (Wang & Huo, 2014).
Chemical Reactions and Properties
Hydrazinecarbothioamide compounds participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic structures. These reactions are influenced by the functional groups present in the compound and the reaction conditions. For example, the reaction of N-substituted hydrazinecarbothioamides with different reactants afforded various heterocyclic rings, indicating the chemical versatility of these compounds (Aly et al., 2018).
Physical Properties Analysis
The physical properties of 2-butyryl-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties can be determined through experimental studies and are essential for the application of the compound in various fields.
Chemical Properties Analysis
The chemical properties of hydrazinecarbothioamide derivatives, including reactivity, stability, and electronic characteristics, are key to their potential applications. For instance, the frontier molecular orbital analysis can provide insights into the electron distribution within the molecule, which is important for understanding its reactivity and interactions with other molecules (Sivajeyanthi et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study focused on the synthesis and evaluation of antimicrobial activity of N-substituted-β-amino acid derivatives, including those similar to 2-butyryl-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide. These compounds, featuring hydrazide, pyrrole, and chloroquinoxaline moieties, showed notable antimicrobial effects against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal properties against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Crystal Structure and Molecular Analysis
Another research explored the crystal structure, Hirshfeld surface analysis, and frontier molecular orbital analysis of a compound structurally related to 2-butyryl-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide. This detailed analysis provided insights into the compound's stability, molecular interactions, and electronic properties, highlighting its potential in various scientific applications (Sivajeyanthi et al., 2017).
Coordination Compounds for Cancer Therapy
Research on coordination compounds involving N,N′-substituted hydrazinecarbothioamides with metals like copper and nickel has shown promise in cancer therapy. These compounds have demonstrated the ability to inhibit the growth of myeloid human leukemia HL-60 cancer cells in vitro, suggesting a potential application in developing anticancer agents (Pakhontsu et al., 2014).
Synthesis of Novel Derivatives for Dendrimer Synthesis
In the field of polymer chemistry, hydrazine and carbothioamide derivatives have been synthesized and utilized as monomers for the creation of various dendrimers. These compounds, through reactions with different agents, form structures containing triazole rings linked to benzene, serving as crucial building blocks for dendrimer synthesis, which has numerous applications in drug delivery, catalysis, and material science (Darehkordi & Ghazi, 2013).
Propiedades
IUPAC Name |
1-(butanoylamino)-3-(5-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-3-4-11(17)15-16-12(18)14-10-7-9(13)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKRBUPJRVFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=C(C=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)


![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)
![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)



![N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4627984.png)
![methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4627987.png)